molecular formula C6H6ClN3 B6163109 3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine CAS No. 2089649-63-6

3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B6163109
CAS No.: 2089649-63-6
M. Wt: 155.6
InChI Key:
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Description

3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine: is a heterocyclic compound that contains a pyrrolo and pyridazine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of chlorine in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with chlorinated pyridazine precursors. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include chlorination, cyclization, and purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the structure makes it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery .

Biology and Medicine: This compound has shown potential in various biological assays, including antimicrobial, anticancer, and anti-inflammatory activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential as herbicides, insecticides, and therapeutic agents .

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for chemical modifications. This makes it a versatile compound for developing new derivatives with improved biological activities .

Properties

CAS No.

2089649-63-6

Molecular Formula

C6H6ClN3

Molecular Weight

155.6

Purity

95

Origin of Product

United States

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